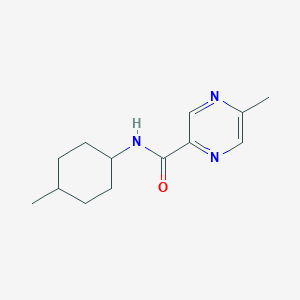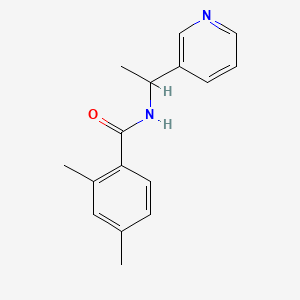
N-(2,4-dimethylphenyl)-6-methylpyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-6-methylpyridine-3-carboxamide, commonly known as DMMP, is a chemical compound that belongs to the pyridine family. It has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, materials science, and organic synthesis.
作用机制
The mechanism of action of DMMP is not fully understood. However, it has been proposed that DMMP exerts its biological activity by inhibiting the activity of enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. DMMP has also been shown to activate the caspase pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMMP has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that DMMP inhibits the activity of COX-2 and LOX, leading to a decrease in the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. DMMP has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In vivo studies have demonstrated that DMMP exhibits analgesic and anti-inflammatory activities in animal models.
实验室实验的优点和局限性
DMMP has several advantages for lab experiments. It is easy to synthesize, and it exhibits high yield and purity. DMMP is also stable under various conditions, making it suitable for use in various experiments. However, DMMP has some limitations. It is relatively insoluble in water, which may limit its use in aqueous solutions. Additionally, DMMP has not been extensively studied in vivo, which may limit its potential application in medicinal chemistry.
未来方向
There are several future directions for the study of DMMP. One potential direction is to investigate the mechanism of action of DMMP in more detail. This may involve the use of various biochemical and molecular biology techniques to elucidate the pathways involved in DMMP's biological activity. Another potential direction is to investigate the potential application of DMMP in the treatment of various diseases, including cancer and inflammatory disorders. This may involve the use of animal models to evaluate the efficacy and safety of DMMP in vivo. Additionally, the synthesis of novel DMMP derivatives may lead to the discovery of compounds with improved biological activity and selectivity.
合成方法
DMMP can be synthesized using several methods, including the reaction of 2,4-dimethyl aniline with 3-chloro-6-methylpyridine-2-carboxylic acid, followed by the addition of ammonia. Another method involves the reaction of 2,4-dimethyl aniline with 3-cyano-6-methylpyridine-2-carboxylic acid, followed by the addition of hydrogen gas. Both methods produce DMMP with high yield and purity.
科学研究应用
DMMP has been extensively studied for its potential application in medicinal chemistry. It has been reported to exhibit antitumor, anti-inflammatory, and analgesic activities. DMMP has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, DMMP has been used as a building block for the synthesis of various organic compounds, including pyridine-based ligands and metal complexes.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-4-7-14(11(2)8-10)17-15(18)13-6-5-12(3)16-9-13/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEVKTRSGLHAHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![N-ethoxy-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7457838.png)